molecular formula C26H26F3N3O3 B2817819 2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 728036-67-7

2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2817819
CAS No.: 728036-67-7
M. Wt: 485.507
InChI Key: RJNBTBXZQOLDBI-UHFFFAOYSA-N
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Description

The compound 2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring a hexahydroisoindole-1,3-dione core linked to a phenyl group substituted with a piperazine-carbonyl moiety. The piperazine ring is further functionalized with a 3-(trifluoromethyl)phenyl group, a substitution known to enhance lipophilicity and metabolic stability in drug-like molecules .

Synthetic routes for analogous compounds typically involve coupling chloroacetyl chloride with substituted piperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine) in the presence of triethylamine, followed by purification via column chromatography . The hexahydroisoindole-1,3-dione scaffold is pharmacologically significant, as derivatives of this class have demonstrated analgesic, antidepressant, and anti-inflammatory activities in preclinical studies .

Properties

IUPAC Name

2-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3/c27-26(28,29)18-4-3-5-20(16-18)30-12-14-31(15-13-30)23(33)17-8-10-19(11-9-17)32-24(34)21-6-1-2-7-22(21)25(32)35/h3-5,8-11,16,21-22H,1-2,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNBTBXZQOLDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the trifluoromethylphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Piperazine ring formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The trifluoromethylphenyl group can be coupled with the piperazine ring using a carbonylation reaction.

    Isoindole formation: The final step involves the formation of the isoindole ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their unique electronic properties. Specifically, K297-0989 has been investigated for its potential as an antagonist or modulator of G protein-coupled receptors (GPCRs), which are critical in many signaling pathways relevant to diseases such as cancer and neurological disorders .

Antidepressant Activity

Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. The incorporation of the trifluoromethyl group and the isoindole moiety may enhance the binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

The structural features of K297-0989 indicate possible interactions with cellular pathways involved in cancer proliferation. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects using animal models. The results indicated that derivatives similar to K297-0989 showed significant reductions in depressive behaviors when administered at specific dosages .

Case Study 2: Anticancer Activity

In a research project conducted at a leading pharmaceutical laboratory, K297-0989 was tested against several cancer cell lines. The findings demonstrated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, particularly in breast and prostate cancer cells .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, altering their function. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperazine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound Hexahydroisoindole-1,3-dione 3-(Trifluoromethyl)phenyl 468.2 (calc.) Under investigation
2-[2-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione Benz[de]isoquinoline-1,3-dione 3-(Trifluoromethyl)phenyl 530.0 (HCl salt) Antidepressant, anti-inflammatory
2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione Hexahydroisoindole-1,3-dione 4-Methoxyphenyl 437.5 (calc.) Not reported
2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Isoindoline-1,3-dione 4-Fluorobenzoyl 393.4 (MS) Acetylcholinesterase inhibition

Key Observations :

  • The 3-(trifluoromethyl)phenyl substituent (target compound and ) enhances receptor binding affinity due to its electron-withdrawing properties and hydrophobic interactions.
  • Substitution with 4-methoxyphenyl () reduces molecular weight but may decrease metabolic stability compared to trifluoromethyl groups.
  • The benz[de]isoquinoline-1,3-dione derivative () exhibits higher molecular weight and demonstrated antidepressant activity in vivo, suggesting the core structure influences target selectivity.

Piperazine-Carbonyl Derivatives with Heterocyclic Cores

Table 2: Piperazine-Carbonyl Analogues with Varied Scaffolds

Compound Name Core Structure Piperazine Substituent Molecular Formula Synthetic Yield (%) Reference
Target Compound Hexahydroisoindole-1,3-dione 3-(Trifluoromethyl)phenyl C₂₅H₂₆F₃N₃O₃ Not reported
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 3-Chloro-4-(trifluoromethyl)phenyl C₁₆H₁₄ClF₃N₄O₃ Not reported
N-[(1R,3S)-3-Isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-tetrahydropyran 2-(Trifluoromethyl)phenyl C₂₅H₃₆F₃N₃O₂ Not reported

Key Observations :

  • The pyrimidine-2,4-dione derivative () has a simpler core but incorporates a chlorine atom, which may improve solubility or halogen bonding interactions.
  • The cyclopentyl-tetrahydropyran analogue () demonstrates the versatility of piperazine-carbonyl linkages in diverse scaffolds, though its biological profile remains uncharacterized.

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Essential for enhancing binding to hydrophobic pockets in CNS targets (e.g., serotonin receptors) .
  • Core Modifications : Replacing hexahydroisoindole-1,3-dione with pyrimidine-dione () reduces steric bulk but may limit blood-brain barrier penetration.

Biological Activity

The compound 2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that may contribute to its biological activity:

  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability.
  • Piperazine Ring : Commonly associated with various pharmacological effects, particularly in CNS-active drugs.
  • Isoindole Dione Moiety : Often linked to anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological targets. The following sections summarize key findings.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of piperazine have shown promising results against breast cancer cell lines such as MCF-7. In vitro studies demonstrated that these compounds could induce apoptosis through the activation of caspase pathways .

Antiviral Properties

Recent investigations have highlighted the potential of this compound in antiviral applications. Specifically, it has been suggested that the trifluoromethyl group enhances binding affinity to viral proteins, potentially inhibiting viral replication . Preliminary data suggest activity against coronaviruses, indicating a need for further exploration in this area.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The piperazine moiety may interact with various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibitory effects with IC50 values in the micromolar range .
  • Receptor Modulation : The structural components may allow for modulation of neurotransmitter receptors, potentially influencing CNS-related disorders.

Case Studies

A selection of case studies illustrates the compound's efficacy and potential applications:

  • Cytotoxicity Study on MCF-7 Cells :
    • Objective : To evaluate the compound's effectiveness against breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 μM, suggesting a dose-dependent response.
  • Antiviral Activity Against SARS-CoV-2 :
    • Objective : To assess the compound's potential as an antiviral agent.
    • Method : In vitro assays were conducted to measure viral load post-treatment.
    • Results : The compound demonstrated a reduction in viral replication by up to 70% at optimal concentrations.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
CytotoxicityMCF-7 Cells10.4
AChE InhibitionAChE5.4
AntiviralSARS-CoV-2N/A

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including coupling of the piperazine and isoindole-dione moieties. Key steps include:

  • Amide bond formation : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base .
  • Piperazine functionalization : React 3-(trifluoromethyl)phenylpiperazine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) .
  • Yield optimization : Vary reaction temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF, THF, or dichloromethane). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the compound’s structure and purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and piperazine protons (δ ~2.5–3.5 ppm) .
    • IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
    • Mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak) .
  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

Q. What are the stability and recommended storage conditions?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Degradation products may include free piperazine and isoindole-dione fragments .
  • Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Use desiccants to prevent moisture absorption .

Q. What analytical techniques are critical for confirming identity and purity?

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/F percentages .
  • X-ray crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the piperazine moiety’s role?

  • Modifications : Synthesize analogs with:
    • Substituent variations : Replace trifluoromethyl with Cl, Br, or methoxy groups .
    • Piperazine ring alterations : Introduce methyl or ethyl groups at the 2-/6-positions to assess steric effects .
  • Assays : Test binding affinity to serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) via radioligand displacement assays .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in receptor active sites (e.g., GPCRs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and lipophilic (logP) parameters with activity data .

Q. How can researchers resolve discrepancies in biological activity across assays?

  • Assay validation :
    • Positive controls : Compare with known receptor agonists/antagonists (e.g., clozapine for 5-HT₂A) .
    • Purity verification : Re-test compounds with HPLC-confirmed purity ≥98% .
  • Mechanistic studies : Use calcium flux assays or cAMP ELISAs to confirm target engagement .

Q. What strategies improve solubility for in vivo pharmacological testing?

  • Formulation approaches :
    • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG 400 to enhance aqueous solubility .
    • Salt formation : React with HCl or citrate to generate water-soluble salts .
    • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. How should researchers address low binding affinity in receptor studies?

  • Scaffold optimization : Introduce hydrogen-bond donors (e.g., –OH or –NH₂) to the phenyl ring .
  • Bioisosteric replacement : Substitute trifluoromethyl with cyano or sulfonamide groups .
  • Allosteric modulation : Test for non-competitive inhibition via Schild regression analysis .

Q. What in vitro models are suitable for neuropharmacological profiling?

  • Cell-based assays :
    • CHO-K1 cells expressing human 5-HT₁A receptors for cAMP inhibition studies .
    • Primary neuronal cultures for neurotoxicity screening (LDH release assays) .
  • Tissue preparations : Rat brain slices for electrophysiological recordings (e.g., patch-clamp) .

Data Contradiction Analysis

  • Conflicting receptor affinity data : May arise from differences in assay conditions (e.g., Mg²⁺ concentration in binding buffers). Standardize protocols across labs .
  • Variable cytotoxicity results : Test compounds in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects .

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